molecular formula C16H16N2O4 B2848865 N-(4-methoxyphenyl)-2-(2-nitroethyl)benzamide CAS No. 321432-71-7

N-(4-methoxyphenyl)-2-(2-nitroethyl)benzamide

Cat. No.: B2848865
CAS No.: 321432-71-7
M. Wt: 300.314
InChI Key: DKIVFRDBWNYZHI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(2-nitroethyl)benzamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.314. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-2-(2-nitroethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with methoxy and nitro substituents, which are critical for its biological activity. The presence of the methoxy group enhances lipophilicity, while the nitro group can participate in redox reactions, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : This compound has shown promising results in inhibiting key enzymes involved in inflammatory and cancer pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Receptor Modulation : It can also bind to specific receptors, modulating their activity and influencing downstream signaling pathways. This is particularly relevant in the context of cancer therapeutics.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity IC50/EC50 Values Target Reference
COX Inhibition5.0 μMCOX-1
Anticancer Activity10 μMSW1116 Colon Cancer Cells
Enzyme Inhibition (AChE)20 μMAcetylcholinesterase
Anti-inflammatory Effect15 μMRAW 264.7 Macrophages

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzamide structure significantly affect biological activity:

  • Methoxy Group : Enhances solubility and receptor binding affinity.
  • Nitro Group : Influences redox potential and may enhance cytotoxicity against cancer cells.
  • Substituent Variations : Altering the position or type of substituents on the benzene rings can lead to variations in potency against specific targets.

Case Studies

  • Anti-Cancer Activity : A study evaluated the effects of this compound on colon cancer cell lines (SW1116). The compound exhibited significant cytotoxicity with an IC50 value of 10 μM, indicating its potential as an anticancer agent .
  • Inflammation Models : In vitro assays using RAW 264.7 macrophages demonstrated that the compound effectively reduced nitric oxide production, a marker for inflammation, with an IC50 value of 15 μM . This suggests its utility in treating inflammatory diseases.
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), showing moderate inhibitory activity with an IC50 value of 20 μM. This positions it as a potential candidate for neurological disorders where AChE inhibition is beneficial .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of N-(4-methoxyphenyl)-2-(2-nitroethyl)benzamide in anticancer therapies. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of similar compounds exhibited promising antiproliferative effects against human cancer cell lines, including breast and colon cancers. The structure-activity relationship (SAR) indicated that the presence of the methoxy group significantly enhances the anticancer activity by improving lipophilicity and binding affinity to cellular targets .

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored, with findings indicating that it can inhibit the production of pro-inflammatory mediators in macrophages. In vitro assays showed that modifications to the benzamide structure could lead to significant reductions in nitric oxide production, a marker of inflammation .

Case Studies

3.1 Study on Anticancer Activity

A notable case study involved testing this compound against various cancer cell lines using MTT assays to determine cell viability. The results indicated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

3.2 Anti-inflammatory Mechanism Investigation

Another study focused on elucidating the anti-inflammatory mechanism of this compound through molecular docking studies. The findings revealed that this compound binds effectively to cyclooxygenase enzymes, inhibiting their activity and thus reducing inflammatory responses .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-nitroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-22-14-8-6-13(7-9-14)17-16(19)15-5-3-2-4-12(15)10-11-18(20)21/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIVFRDBWNYZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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